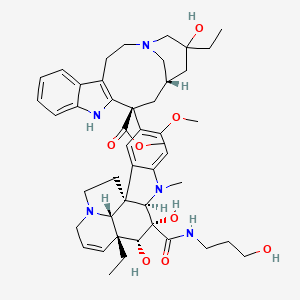

Vindesine N-(3-Hydroxypropyl)amide

Description

Properties

Molecular Formula |

C46H61N5O8 |

|---|---|

Molecular Weight |

812.0 g/mol |

IUPAC Name |

methyl (13S,15S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-10-(3-hydroxypropylcarbamoyl)-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C46H61N5O8/c1-6-42(56)24-28-25-45(41(55)59-5,36-30(14-19-50(26-28)27-42)29-12-8-9-13-33(29)48-36)32-22-31-34(23-35(32)58-4)49(3)38-44(31)16-20-51-18-10-15-43(7-2,37(44)51)39(53)46(38,57)40(54)47-17-11-21-52/h8-10,12-13,15,22-23,28,37-39,48,52-53,56-57H,6-7,11,14,16-21,24-27H2,1-5H3,(H,47,54)/t28-,37+,38-,39-,42?,43-,44-,45+,46+/m1/s1 |

InChI Key |

TZSSZOZNYZRPHS-BUKOSLENSA-N |

Isomeric SMILES |

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)NCCCO)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCCO)O)O)CC)OC)C(=O)OC)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Modifications of Vindesine N 3 Hydroxypropyl Amide

Methodologies for Amide Bond Formation in Complex Natural Product Analogues

The creation of amide bonds is a cornerstone of organic synthesis, particularly in the realm of complex, biologically active molecules like Vindesine (B1683056) N-(3-Hydroxypropyl)amide. researchgate.netnumberanalytics.com The challenge lies in achieving high yields and stereochemical purity without affecting other sensitive functional groups within the molecule.

Carbodiimide-Mediated Amidation Techniques

Carbodiimide reagents are widely employed for the formation of amide bonds due to their effectiveness in activating carboxylic acids. luxembourg-bio.comsciepub.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate the coupling of a carboxylic acid with an amine by forming a highly reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a urea (B33335) byproduct. luxembourg-bio.com

While effective, these methods are not without their drawbacks. The urea byproducts can sometimes be difficult to remove, and racemization of chiral centers adjacent to the activated carboxyl group can occur. peptide.comluxembourg-bio.com To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and generally leads to cleaner reactions and higher yields. luxembourg-bio.com The mechanism of amide formation using EDC in aqueous media is sensitive to pH, with optimal reaction occurring in a narrow acidic range (pH 3.5-4.5). nih.gov

Table 1: Common Carbodiimide Reagents and Additives

| Reagent/Additive | Abbreviation | Function |

| Dicyclohexylcarbodiimide | DCC | Coupling reagent |

| Diisopropylcarbodiimide | DIC | Coupling reagent, byproduct is more soluble than DCC's |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble coupling reagent |

| 1-Hydroxybenzotriazole | HOBt | Additive to suppress side reactions and reduce racemization |

| 1-Hydroxy-7-azabenzotriazole | HOAt | Additive, often more effective than HOBt |

Alternative Coupling Reagents and Green Chemistry Approaches

The quest for more efficient and environmentally benign synthetic methods has led to the development of alternative coupling reagents and green chemistry approaches for amide bond formation. rsc.orgucl.ac.uk These methods aim to reduce waste, avoid hazardous reagents, and improve atom economy. bohrium.com

Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidine (B122466) derivative PyBOP, offer an alternative to carbodiimides. luxembourg-bio.com These reagents are known for their high reactivity and ability to minimize racemization. peptide.com Uronium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are also highly effective and have gained popularity due to their efficiency and the ease of byproduct removal. peptide.comrsc.org

In recent years, a strong emphasis has been placed on "green" chemistry. rsc.orgrsc.org This has spurred research into catalytic amide bond formation, which avoids the use of stoichiometric activating reagents. sigmaaldrich.com Boronic acid catalysts, for instance, have shown promise in the direct amidation of carboxylic acids. sigmaaldrich.com Enzymatic approaches, utilizing enzymes like lipases, offer a highly selective and sustainable method for amide synthesis under mild conditions. rsc.orgnih.gov These biocatalytic methods can often be performed in greener solvents, further reducing the environmental impact. nih.gov Additionally, methods that generate benign small molecules like water or hydrogen gas as the only byproduct are being explored. bohrium.com

Table 2: Examples of Alternative and Green Coupling Approaches

| Approach | Reagent/Catalyst Example | Key Advantages |

| Phosphonium Salts | PyBOP | High reactivity, low racemization |

| Uronium Salts | HATU, COMU | High efficiency, easy byproduct removal |

| Catalytic Amidation | Boronic acids | Avoids stoichiometric activators |

| Enzymatic Synthesis | Lipases | High selectivity, mild conditions, sustainable |

Tailored Synthesis of Vindesine N-(3-Hydroxypropyl)amide from Precursors (e.g., Vinblastine (B1199706) Sulfate)

The synthesis of this compound typically starts from a readily available precursor like vinblastine. A common strategy involves the selective modification of the C-3 carboxyl group of the vinblastine molecule.

One documented approach to vindesine synthesis involves the conversion of 4-desacetyl VLB C-3 carboxhydrazide to the corresponding azide (B81097). google.com This azide intermediate is then reacted with a phosphine, such as triphenylphosphine, to form an acyl iminophosphorane. google.comgoogle.com Subsequent acidic workup of this intermediate yields vindesine. google.comgoogle.com To synthesize the N-(3-Hydroxypropyl)amide derivative, the final step would involve coupling vindesine with 3-aminopropan-1-ol, likely employing one of the amidation methods described previously.

Preparation of Isotopic Variants for Mechanistic Elucidation (e.g., 13C, 15N Labeling)

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and to elucidate reaction mechanisms. wikipedia.org By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N) or radioactive isotopes (e.g., ¹¹C), researchers can track the molecule's journey through biological systems or chemical reactions. wikipedia.orgbiorxiv.org

For a molecule like this compound, isotopic labeling can be achieved by introducing labeled precursors at an appropriate stage of the synthesis. For example, to introduce a ¹⁵N label into the amide linkage, ¹⁵N-labeled 3-aminopropan-1-ol could be used in the final coupling step. Similarly, ¹³C labeling could be incorporated by using a ¹³C-labeled precursor in the synthesis of the vindesine core or the side chain.

The synthesis of ¹¹C-labeled vinblastine has been accomplished using [¹¹C]methyl iodide, demonstrating the feasibility of introducing positron-emitting isotopes for PET imaging studies. nih.gov The preparation of ¹³C and ¹⁵N labeled natural products has also been described, often by feeding labeled precursors to the producing organism or through chemical synthesis. nih.govunimi.itresearchgate.netbenthamdirect.comingentaconnect.com These labeled compounds are invaluable for NMR and mass spectrometry studies to understand their structure and metabolism. wikipedia.orgnih.gov

Conjugation Chemistry for Prodrug and Delivery System Development (e.g., Antibody-Drug Conjugates)

To enhance the therapeutic index of potent cytotoxic agents like vindesine derivatives, they are often incorporated into drug delivery systems, most notably antibody-drug conjugates (ADCs). researchgate.netabzena.com ADCs combine the tumor-targeting specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload, connected by a chemical linker. abzena.com

Linker Design and Attachment Strategies for this compound Payloads

The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of payload release. researchgate.netnih.govfrontiersin.org Linkers can be broadly categorized as cleavable or non-cleavable. abzena.com

Cleavable linkers are designed to release the drug under specific conditions found in the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes. abzena.com

Non-cleavable linkers release the payload upon degradation of the antibody within the lysosome of the target cell. abzena.com

For a payload like this compound, the hydroxyl group on the propylamide side chain provides a potential site for conjugation to a linker. This could be achieved through the formation of an ester or ether bond. The linker itself would then be attached to the antibody, often through reaction with surface-exposed lysine (B10760008) or cysteine residues. mdpi.com

The development of ADCs with vinca (B1221190) alkaloid payloads has been an active area of research. aacrjournals.orgaacrjournals.orgnih.gov For instance, a polymer-based platform has been used to create ADCs with a high drug-to-antibody ratio using a vinca derivative. aacrjournals.orgnih.gov The design of the linker is crucial for balancing the stability of the ADC in circulation and the efficient release of the payload at the tumor site. frontiersin.org

Elucidation of Molecular and Cellular Pharmacological Mechanisms Preclinical Focus

Interaction with Microtubular Proteins and Tubulin Dynamics

Vindesine (B1683056) N-(3-Hydroxypropyl)amide, also known as desacetylvinblastine amide, exerts its effects primarily through interaction with tubulin, the fundamental protein component of microtubules. These cytoskeletal structures are crucial for various cellular processes, most notably mitotic spindle formation during cell division. The interference with tubulin dynamics is a hallmark of the Vinca (B1221190) alkaloid class of compounds.

Preclinical in vitro studies have demonstrated that Vindesine N-(3-Hydroxypropyl)amide is a potent inhibitor of tubulin polymerization. Research on the effects of this compound on the assembly of bovine brain tubulin has shown that it effectively blocks polymerization. In comparative studies with other Vinca alkaloids, desacetylvinblastine amide was found to inhibit tubulin polymerization almost as effectively as vincristine (B1662923) and vinblastine (B1199706) at a concentration of 1 µM, with a tubulin concentration of 6.5 µM.

Table 1: Comparative Inhibition of Bovine Tubulin Polymerization by Vinca Alkaloids

| Compound | Concentration for Effective Inhibition | Tubulin Concentration |

|---|---|---|

| Desacetylvinblastine amide | 1 µM | 6.5 µM |

| Vincristine | 1 µM | 6.5 µM |

Data derived from in vitro studies on bovine brain tubulin.

The inhibitory effect of this compound on tubulin polymerization leads to significant destabilization of microtubule structures within cells. In vitro experiments have shown that at a concentration of 10 µM, the compound interacts with preformed microtubules, inducing spiral-like distortions. nih.gov

Studies on the effects of desacetyl vinblastine amide sulfate (B86663) on bone marrow cells have revealed distinct morphological changes. These include megaloblastic red cell hyperplasia, characterized by nuclear fragmentation, binuclearity, and the presence of abnormal metaphases. nih.gov Furthermore, in vitro studies on the cat vagus nerve demonstrated that desacetyl vinblastine amide at a concentration of 0.1 mM leads to the disruption of microtubules in axons and the appearance of paracrystalline structures. nih.gov

Induction of Cell Cycle Arrest and Apoptosis-Independent Cell Death Pathways

The disruption of microtubule dynamics by this compound directly impacts cell cycle progression, leading to a halt in mitosis and subsequent cell death.

A primary consequence of microtubule destabilization by this compound is the arrest of cells in the metaphase stage of mitosis. nih.gov By preventing the proper formation of the mitotic spindle, the compound ensures that chromosomes cannot be segregated into daughter cells, thus halting cell division.

In comparative in vitro studies, vindesine has been shown to be more potent than vincristine and nearly ten times more potent than vinblastine in inducing mitotic arrest at concentrations designed to arrest 10% to 15% of cells. nih.gov At higher dose levels that lead to the arrest of 40% to 50% of cells in mitosis, vindesine and vincristine are approximately equipotent. nih.gov A notable characteristic of vindesine-induced arrest is the production of very few postmetaphase cells, indicating a robust block at the metaphase checkpoint. nih.gov The morphological characteristics of this arrest in bone marrow cells include the observation of abnormal metaphases. nih.gov

While Vinca alkaloids are known to induce apoptosis, there is growing interest in their potential to trigger non-apoptotic cell death pathways, particularly in cancer cells that have developed resistance to apoptosis. However, specific preclinical studies focusing on the induction of non-apoptotic cell death by this compound are not extensively documented in the current scientific literature. The exploration of such mechanisms, including necroptosis or autophagy-related cell death, remains an area for future investigation for this specific compound.

Preclinical Cellular Transport and Efflux Modulators

The cellular uptake and efflux of chemotherapeutic agents are critical determinants of their efficacy. For many Vinca alkaloids, the P-glycoprotein (P-gp) efflux pump is a key mediator of multidrug resistance, actively transporting the drugs out of cancer cells and reducing their intracellular concentration.

Specific preclinical data on the cellular transport mechanisms and the influence of efflux modulators on this compound are not well-defined in the available literature. Studies on the closely related compound, vinblastine, have shown that its efflux by P-gp can be inhibited, thereby increasing its intracellular concentration and efficacy. It is plausible that this compound is also a substrate for P-gp, but dedicated studies are required to confirm this and to identify potential modulators of its transport.

Structure Activity Relationship Sar Studies and Analogue Design for Vindesine N 3 Hydroxypropyl Amide

Systematic Evaluation of N-Substituent Effects on Antitumor Activity in Preclinical Models

The modification of the N-substituent at the C-23 position of the vindoline (B23647) moiety of Vindesine (B1683056) has been a key area of investigation for altering its antitumor activity. Current time information in Bangalore, IN.nih.gov These studies have systematically explored how different functional groups at this position impact the compound's efficacy in various preclinical cancer models.

Research into N-substituted Vindesine analogues has demonstrated that the nature of the aliphatic chain at the amide position significantly affects antitumor activity. Current time information in Bangalore, IN. Generally, the introduction of simple N-alkyl groups has been found to reduce the activity compared to Vindesine (VDS) against certain cancer models, such as the Gardner lymphosarcoma (GLS). Current time information in Bangalore, IN.

However, the incorporation of hydroxyl groups onto these aliphatic substituents can lead to more favorable outcomes. A notable example is N-beta-Hydroxyethyl-VDS, an analogue that has shown superior activity compared to Vindesine against the Ridgway osteogenic sarcoma and the Gardner lymphosarcoma. Current time information in Bangalore, IN. Conversely, this same analogue was found to be less active than Vindesine against the B16 melanoma model. Current time information in Bangalore, IN. This differential activity highlights the importance of the preclinical model in evaluating the potential of a given analogue. Another analogue, N-beta-(4-Hydroxyphenethyl)-VDS, was designed as a potential substrate for the enzyme tyrosinase and exhibited greater activity than Vindesine against the B16 melanoma, but had minimal activity against the Gardner lymphosarcoma. Current time information in Bangalore, IN. These findings underscore that while Vindesine often presents a broad spectrum of high activity across various models, specific modifications can enhance efficacy against particular tumor types. Current time information in Bangalore, IN.

Below is an interactive data table summarizing the relative antitumor activity of selected N-substituted Vindesine analogues compared to Vindesine.

| Compound | Substituent at Amide Nitrogen | Relative Antitumor Activity vs. Gardner Lymphosarcoma (GLS) | Relative Antitumor Activity vs. Ridgway Osteogenic Sarcoma | Relative Antitumor Activity vs. B16 Melanoma |

| Vindesine (VDS) | H | Baseline | Baseline | Baseline |

| N-Alkylvindesines | Alkyl chain | Reduced | Not specified | Not specified |

| N-beta-Hydroxyethyl-VDS | -(CH₂)₂-OH | Surpasses VDS | Surpasses VDS | Less active than VDS |

| N-beta-(4-Hydroxyphenethyl)-VDS | -(CH₂)₂-C₆H₄-OH | Marginal activity | Not specified | More active than VDS |

Data sourced from a study on N-substituted deacetylvinblastine (B1237596) amide (vindesine) sulfates. Current time information in Bangalore, IN.

The exploration of linkers in dimeric Vinca (B1221190) alkaloid analogues has also been a fruitful area of research. While direct information on aromatic linkers for Vindesine N-(3-Hydroxypropyl)amide is not available, the principles can be inferred from related studies. In other classes of anticancer agents, the introduction of aromatic linkers has been shown to modulate properties such as DNA cleavage potency and toxicity. jax.org

A significant development in Vindesine analogue research was the synthesis of Bis(N-ethylidenevindesine) disulfide, which represents the first example of a bridged, dimeric Vindesine analogue. Current time information in Bangalore, IN. This compound demonstrated an antitumor profile comparable to that of Vindesine and, importantly, showed activity against a P388/VCR leukemia strain known to be resistant to vincristine (B1662923). Current time information in Bangalore, IN. This suggests that dimeric structures with specific linkers could be a promising strategy for overcoming certain types of drug resistance.

Rational Design Principles for Novel Analogues

The rational design of novel Vindesine analogues is guided by several key principles derived from decades of research into Vinca alkaloids. A primary goal is often to enhance the therapeutic index of the parent compound, either by increasing its antitumor activity or by reducing its dose-limiting toxicities, such as neurotoxicity. nih.govnih.gov

One of the guiding principles is the targeted modification of specific structural moieties that are known to influence biological activity. The C-23 amide position of Vindesine is a prime example of such a modifiable site. Current time information in Bangalore, IN.nih.gov The design of analogues like N-beta-(4-Hydroxyphenethyl)-VDS, which was intended to be a substrate for an enzyme more prevalent in a specific tumor type (melanoma), exemplifies a targeted design approach. Current time information in Bangalore, IN.

Another principle involves the use of prodrug strategies, where a derivative is designed to be converted into the active compound in the body. While not explicitly detailed for this compound, this is a common strategy in drug design. Furthermore, the development of analogues that can overcome mechanisms of drug resistance, such as those mediated by P-glycoprotein, is a critical aspect of rational design. nih.gov This can involve creating molecules that are not substrates for these efflux pumps or that may even inhibit their function.

Computational Chemistry Approaches to SAR

In recent years, computational chemistry has become an indispensable tool in drug discovery and development, offering powerful methods to investigate SAR, predict the activity of novel compounds, and guide rational drug design.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Vindesine analogues, molecular docking can be used to model the interaction of these compounds with their primary biological target, tubulin. nih.gov By simulating the binding of different analogues to the tubulin active site, researchers can gain insights into the molecular basis of their activity. nih.gov

For instance, docking studies can help to explain why certain N-substituents enhance or diminish antitumor activity by revealing how these modifications affect the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the tubulin binding pocket. nih.gov While specific docking studies for this compound are not available, the principles have been applied to other Vinca alkaloids, demonstrating that compounds with higher binding affinities to tubulin generally exhibit greater inhibition of tubulin polymerization and higher cytotoxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

2D-QSAR models can establish correlations between physicochemical properties (descriptors) of the molecules and their activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These models can generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity.

While specific QSAR models for a series including this compound have not been published, the methodology is widely applied in the design of anticancer agents. Such models could be developed for Vindesine analogues to guide the synthesis of new derivatives with potentially enhanced antitumor activity.

Preclinical Pharmacokinetic and Biotransformation Investigations

In Vitro and In Vivo Metabolism Studies in Preclinical Species

Preclinical studies in various animal models are instrumental in elucidating the metabolic profile of a drug candidate. These investigations help to identify the primary sites of metabolism and the resulting chemical transformations.

The metabolism of vindesine (B1683056) is primarily hepatic, a fact established through numerous in vitro and in vivo preclinical and clinical studies. nih.govnih.gov The main enzymatic system responsible for the biotransformation of vindesine is the cytochrome P450 (CYP) superfamily of enzymes. nih.govpharmgkb.org

Specifically, research has pinpointed the cytochrome P450 3A (CYP3A) subfamily as the major catalyst in vindesine metabolism. pharmgkb.org In vitro studies using human liver microsomes have demonstrated that CYP3A4 is a key enzyme involved in the metabolic clearance of vindesine. pharmgkb.orgdrugbank.com This is a critical finding as the CYP3A family is responsible for the metabolism of a large proportion of clinically used drugs, indicating a high potential for drug-drug interactions. The involvement of CYP3A in the metabolism of other vinca (B1221190) alkaloids, such as vinblastine (B1199706), vincristine (B1662923), and vinorelbine (B1196246), further underscores the importance of this pathway for this class of compounds. nih.govpharmgkb.org

Upon incubation with human liver microsomes, vindesine is converted into one major metabolite. pharmgkb.org While the precise structure of all metabolites of vindesine are not fully elucidated in publicly available literature, the primary metabolic reactions for the parent compound, vinblastine, involve hydroxylation, demethylation, and hydrolysis. nih.gov It is plausible that Vindesine N-(3-Hydroxypropyl)amide could be a product of the metabolic pathways of vindesine, potentially through a series of enzymatic reactions. For instance, the metabolism of vinblastine is known to produce at least 35 different metabolites. nih.gov

One of the known active metabolites of other vinca alkaloids, such as deacetylvinblastine (B1237596) from vinblastine, highlights that metabolites can retain or even have enhanced biological activity compared to the parent drug. pharmgkb.org The characterization of metabolites is therefore a crucial step in preclinical development.

Table 1: Known Metabolic Pathways of Related Vinca Alkaloids

| Parent Compound | Known Metabolic Reactions | Key Metabolites |

| Vinblastine | Hydroxylation, Demethylation, Hydrolysis | Deacetylvinblastine, 20-hydroxy-VLB |

| Vinorelbine | Deacetylation, Oxidation | 4-O-deacetyl vinorelbine, 20'-hydroxyvinorelbine, vinorelbine 6'-oxide |

| Vincristine | Oxidative cleavage | M1 (major metabolite) |

This table is based on data for related vinca alkaloids and provides context for the potential metabolic pathways of vindesine and its derivatives. pharmgkb.orgnih.gov

Preclinical Drug-Drug Interaction Profiling (Enzyme Induction/Inhibition)

Given that vindesine is a substrate for CYP3A enzymes, it is also important to understand its potential to act as an inhibitor or inducer of these enzymes, which could affect the metabolism of co-administered drugs.

Preclinical evidence strongly suggests that vinca alkaloids, including vindesine, can be subject to and can cause significant drug-drug interactions. nih.gov In vitro studies have shown that other vinca alkaloids, such as vinblastine, vincristine, and vinorelbine, competitively inhibit the biotransformation of vindesine, suggesting they all compete for the same active site on the CYP3A enzymes. pharmgkb.org

A number of other drugs have also been shown to inhibit the metabolism of vindesine in preclinical models. This inhibition can lead to increased plasma concentrations of vindesine, potentially increasing its toxicity. The table below summarizes some of the known inhibitors of vindesine metabolism.

Table 2: In Vitro Inhibition of Vindesine Biotransformation

| Inhibitor | Type of Inhibition | Significance |

| Vinblastine | Competitive | Potential for interaction when vinca alkaloids are used in combination. |

| Vincristine | Competitive | Suggests shared metabolic pathway within the vinca alkaloid class. |

| Vinorelbine | Competitive | Highlights the role of the CYP3A subfamily in the metabolism of these compounds. |

This table is based on data for vindesine and related vinca alkaloids. pharmgkb.org

Conversely, there is also the potential for vindesine or its derivatives to inhibit the metabolism of other drugs that are substrates of CYP3A. While specific data on the induction of metabolizing enzymes by vindesine is less prevalent, it is a critical aspect of preclinical drug-drug interaction profiling that would be necessary for any new chemical entity in this class. The potential for both inhibition and induction of drug-metabolizing enzymes necessitates careful consideration when these compounds are used in combination chemotherapy regimens. nih.gov

Advanced Analytical Methodologies for Research and Characterization of Vindesine N 3 Hydroxypropyl Amide

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of novel chemical entities. For Vindesine (B1683056) N-(3-Hydroxypropyl)amide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Vindesine N-(3-Hydroxypropyl)amide, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the vindesine core and the N-(3-hydroxypropyl)amide side chain.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is complex due to the large number of protons in the molecule. However, specific resonances can be assigned to the protons of the N-(3-hydroxypropyl)amide moiety, distinguishing it from the parent compound, vindesine. The expected signals for the hydroxypropyl group would include a triplet for the methylene (B1212753) group adjacent to the amide nitrogen, a multiplet for the central methylene group, and another triplet for the methylene group bearing the hydroxyl function. The remaining signals would correspond to the intricate structure of the vindesine alkaloid.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The introduction of the N-(3-hydroxypropyl)amide group results in three additional signals in the aliphatic region of the spectrum compared to vindesine. The chemical shifts of these carbons provide confirmatory evidence of the side chain's structure. The carbonyl carbon of the amide will also have a characteristic chemical shift. Studies on similar vinca (B1221190) alkaloid derivatives aid in the assignment of the numerous carbon signals of the core structure. researchgate.nethebmu.edu.cnmdpi.com

| Expected ¹H NMR Chemical Shifts for N-(3-Hydroxypropyl)amide Moiety | |

| Proton | Expected Chemical Shift (ppm) |

| -NH-CH₂ -CH₂-CH₂-OH | ~3.3-3.5 (t) |

| -NH-CH₂-CH₂ -CH₂-OH | ~1.7-1.9 (m) |

| -NH-CH₂-CH₂-CH₂ -OH | ~3.6-3.8 (t) |

| -NH-CH₂-CH₂-CH₂-OH | Variable |

| (Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.) |

| Expected ¹³C NMR Chemical Shifts for N-(3-Hydroxypropyl)amide Moiety | |

| Carbon | Expected Chemical Shift (ppm) |

| -C =O | ~170-175 |

| -NH-CH₂ -CH₂-CH₂-OH | ~35-40 |

| -NH-CH₂-CH₂ -CH₂-OH | ~30-35 |

| -NH-CH₂-CH₂-CH₂ -OH | ~58-62 |

| (Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.) |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, electrospray ionization (ESI) is a common and gentle ionization technique that would likely produce the protonated molecule [M+H]⁺. The high-resolution measurement of this ion allows for the calculation of a molecular formula that is consistent with the proposed structure, thereby confirming the compound's identity. Tandem mass spectrometry (MS/MS) experiments can further be used to fragment the molecule and provide structural information based on the observed fragmentation patterns. nih.gov

| High-Resolution Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₄₆H₅₉N₅O₈ |

| Theoretical Monoisotopic Mass | 813.4364 g/mol |

| Expected [M+H]⁺ (High Resolution) | 814.4437 m/z |

| (Note: The molecular formula and mass are calculated based on the structure of vindesine with the addition of the N-(3-hydroxypropyl)amide group.) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of key functional groups. The introduction of the N-(3-hydroxypropyl)amide moiety would be evidenced by the appearance of a strong N-H stretching vibration and an amide I (C=O stretch) band. The broad O-H stretching vibration from the hydroxyl group of the side chain would also be a key feature. These would be in addition to the complex fingerprint region characteristic of the vindesine core. mdpi.comresearchgate.netmdpi.com

| Characteristic FT-IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol and phenol) | 3200-3600 (broad) |

| N-H Stretch (amide) | 3200-3500 |

| C-H Stretch (aromatic and aliphatic) | 2850-3100 |

| C=O Stretch (amide I) | 1630-1680 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1000-1350 |

| C-O Stretch | 1000-1300 |

| (Note: Expected values are based on typical absorption ranges for these functional groups.) |

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and degradants, as well as for the accurate determination of its purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common chromatographic technique for the analysis of vinca alkaloids and their derivatives. nih.govresearchgate.netphcog.com A C18 or C8 stationary phase is typically employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The addition of the polar N-(3-hydroxypropyl)amide group to vindesine would be expected to decrease its retention time compared to the parent compound under typical RP-HPLC conditions. Method development would involve optimizing the mobile phase composition, pH, and column temperature to achieve baseline separation from any impurities. UV detection is commonly used for quantification, with the wavelength selected based on the UV-Vis spectrum of the compound. oup.com

| Typical RP-HPLC Parameters for Vinca Alkaloid Analysis | |

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., 25 mM ammonium acetate) and organic solvent (e.g., acetonitrile/methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

For the highly sensitive and selective quantification of this compound in complex matrices, such as biological fluids, LC-MS/MS is the method of choice. jfda-online.comnih.govnih.gov This technique couples the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by ESI) and the precursor ion corresponding to the protonated molecule is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent selectivity and allows for quantification at very low concentrations. The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters (e.g., cone voltage, collision energy) for the specific precursor-to-product ion transitions of this compound.

| Illustrative LC-MS/MS Parameters for Quantitative Analysis | |

| Parameter | Condition |

| LC System | |

| Column | C18 or similar (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3-0.5 mL/min |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | 814.4 m/z |

| Product Ions | To be determined experimentally |

| Dwell Time | 100-200 ms |

| (Note: Specific product ions and optimized MS parameters would need to be determined through experimental infusion and tuning of the compound.) |

Electrometric Titration for Ionization Behavior Studies

The ionization behavior of a pharmaceutical compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For complex molecules such as this compound, understanding the ionization constants (pKa values) is fundamental for predicting its physiological disposition and for the development of stable pharmaceutical formulations. Electrometric titration, a highly precise and reliable analytical technique, serves as a cornerstone for elucidating the ionization characteristics of such compounds.

Electrometric titration involves the incremental addition of a titrant of known concentration to a solution of the analyte while monitoring the change in a specific electrochemical property, most commonly the potential difference (voltage) using an ion-selective electrode. For the determination of pKa, potentiometric titration is the method of choice. In this method, the change in pH of the analyte solution is measured as a function of the volume of the added acid or base titrant. The resulting titration curve, a plot of pH versus titrant volume, exhibits inflection points that correspond to the equivalence points, where the analyte has been completely neutralized. The pKa value can then be determined from the pH at the half-equivalence point.

While direct experimental data from electrometric titration of this compound is not extensively available in public literature, its ionization behavior can be inferred from the known properties of its parent compound, Vindesine. Vindesine, a complex dimeric indole (B1671886) alkaloid, possesses multiple basic nitrogen atoms within its intricate structure, making it a polybasic molecule. The reported pKa values for Vindesine are approximately 6.04 and 7.67. libretexts.orgstudymind.co.uknih.gov These values are attributed to the protonation of the tertiary amine nitrogens within the velbanamine and vindoline (B23647) moieties of the molecule.

The structural difference between Vindesine and this compound lies in the substitution at the C-23 amide group. In Vindesine, this is a primary amide (-CONH2), whereas in the derivative, it is an N-substituted amide, specifically an N-(3-hydroxypropyl)amide. The introduction of the N-(3-hydroxypropyl) group is expected to have a nuanced effect on the basicity of the distant tertiary amine groups.

The electronic influence of the N-(3-hydroxypropyl)amide group compared to the primary amide is primarily governed by inductive effects. Alkyl groups are generally considered to be weakly electron-donating. Therefore, the N-(3-hydroxypropyl) group may slightly increase the electron density across the molecule compared to the hydrogen atom it replaces on the amide nitrogen. However, given the significant distance between the amide group and the basic nitrogen centers in the core heterocyclic rings, this inductive effect is likely to be minimal and may not cause a substantial shift in the pKa values. The primary determinants of the basicity of Vindesine and its derivatives remain the inherent structural features of the vindoline and velbanamine ring systems.

A hypothetical electrometric titration of this compound would be expected to yield a titration curve with two distinct buffer regions, corresponding to its two pKa values. The data from such a titration would be crucial for confirming the inferred pKa values and for providing a precise characterization of its ionization profile.

The following table illustrates the expected ionization behavior of this compound based on the known values of Vindesine.

| Property | Value (Predicted) | Attributed Functional Group |

| pKa1 | ~6.0 | Tertiary amine (velbanamine moiety) |

| pKa2 | ~7.7 | Tertiary amine (vindoline moiety) |

It is important to note that factors such as solvent composition and ionic strength of the solution can influence the experimentally determined pKa values. Therefore, any electrometric titration study would need to be conducted under carefully controlled conditions to ensure the accuracy and reproducibility of the results.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and stability of Vindesine N-(3-Hydroxypropyl)amide in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is optimal for purity analysis, using a C18 column and a gradient elution system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Stability studies should employ accelerated degradation protocols under varying pH, temperature, and light exposure, monitored via mass spectrometry (MS) to identify degradation products . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to resolve signals from the hydroxypropyl and amide moieties .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

- Methodological Answer : A two-step approach is recommended:

- Amidation : React vindesine with 3-hydroxypropylamine using a carbodiimide coupling agent (e.g., EDC/NHS) in anhydrous dimethylformamide (DMF) at 0–4°C to minimize hydrolysis .

- Purification : Use flash chromatography with silica gel (ethyl acetate/methanol gradient) followed by recrystallization from ethanol/water to isolate the product. Reaction yield can be enhanced by adding radical cyclization agents (e.g., N-(3-Hydroxypropyl)-undec-10-enamide) to stabilize intermediates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS Category 1B guidelines for skin corrosion/irritation and acute oral toxicity (LD₅₀ < 300 mg/kg). Use nitrile gloves, fume hoods, and closed-system transfers to avoid inhalation (S22/S24/25 precautions). For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does the hydroxypropyl-amide modification alter the pharmacokinetic profile of vindesine in preclinical models?

- Methodological Answer : Comparative studies in rodent models show that the hydroxypropyl group increases hydrophilicity, reducing plasma protein binding by ~20% compared to native vindesine. This modification prolongs half-life (t₁/₂ = 8.2 h vs. 4.5 h) but decreases blood-brain barrier penetration, as demonstrated by microdialysis and LC-MS/MS pharmacokinetic profiling .

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?

- Methodological Answer : Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, hypoxia). Standardize assays using:

- Dose-response curves (IC₅₀ determination via MTT assays under 10% FBS and normoxia).

- Mechanistic validation : Combine flow cytometry (apoptosis/necrosis markers) with Western blotting for tubulin polymerization inhibition .

- Cross-linking studies : Use photoactivatable probes to confirm target engagement in resistant cell lines .

Q. How can researchers design in vitro/in vivo studies to evaluate the compound’s interaction with G-protein-coupled receptors (GPCRs) or ion channels?

- Methodological Answer :

- In vitro : Radioligand binding assays (e.g., ³H-labeled silodosin competition) on HEK293 cells expressing human 5-HT₃ or α₁A-adrenoceptors. Measure cAMP accumulation via ELISA .

- In vivo : Use telemetry in murine models to assess cardiovascular effects (e.g., blood pressure changes) linked to GPCR modulation. Co-administer selective antagonists (e.g., BMY7378) to isolate target pathways .

Q. What computational methods are suitable for predicting the binding affinity of this compound to tubulin or other macromolecular targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with tubulin PDB 1SA0, using the AMBER force field for energy minimization. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (Kd). Compare with analogs like N-(3-acetamidophenyl)-N₂-(3-(dimethylamino)propyl)oxalamide for structure-activity relationship (SAR) insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.